3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole
Description
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 2,2-difluoroethoxy group at position 3, a methyl group at position 1, and a nitro substituent at position 2. The nitro group is strongly electron-withdrawing, which influences the compound’s electronic properties and reactivity. The difluoroethoxy moiety enhances lipophilicity and metabolic stability, common traits in fluorinated pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-1-methyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O3/c1-10-2-4(11(12)13)6(9-10)14-3-5(7)8/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTCMXNXQIJASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoroethoxy reagents.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in the development of pharmaceuticals or agrochemicals.
Medicine: It can be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the difluoroethoxy group may influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of analogous compounds:
Key Comparative Analysis
Electron-Withdrawing Groups
- The target compound’s nitro group at position 4 contrasts with the hydroxyl group in 3-Ethyl-4-phenoxy-1-(trifluoroethyl)-1H-pyrazol-5-ol . Nitro groups are stronger electron-withdrawing substituents, reducing electron density on the pyrazole ring and favoring electrophilic substitution at meta/para positions. Hydroxyl groups, conversely, are electron-donating, which could stabilize resonance structures.
Fluorination Patterns
- The heptafluoropropoxy substituent in 1-Acetyl-3-[1-(heptafluoropropoxy)...]-5-methyl-4-nitro-1H-pyrazole introduces seven fluorine atoms, significantly increasing lipophilicity and resistance to oxidative metabolism compared to the target compound’s difluoroethoxy group. However, excessive fluorination may reduce solubility.
- The trifluoroethyl group in 3-Ethyl-4-phenoxy-1-(trifluoroethyl)-1H-pyrazol-5-ol provides a compact, highly fluorinated substituent, whereas the target compound’s difluoroethoxy group offers a flexible ether linkage.
Functional Group Diversity
- This contrasts with the target compound’s non-ionic methyl group.
- The iodo substituent in 3-[(difluoroethoxy)methyl]-1-(difluoroethyl)-4-iodo-1H-pyrazole provides a heavy atom useful in crystallography or as a leaving group in nucleophilic substitution reactions, unlike the nitro group’s role in directing electrophilic attacks.
Biological Activity
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole is a novel compound belonging to the pyrazole class, characterized by its unique difluoroethoxy group, methyl group, and nitro group. This combination of functional groups suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C6H7F2N3O3
- Molecular Weight : 207.14 g/mol
- CAS Number : 1429417-96-8
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Difluoroethoxy Group : Utilized nucleophilic substitution reactions.
- Nitration : The nitro group is introduced via nitration reactions.
- Methylation : Methyl groups are added using methylating agents like methyl iodide.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The nitro group may participate in redox reactions, while the difluoroethoxy group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Pyrazole derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Some studies suggest potential use in reducing inflammation.
- Anticancer Activity : Certain pyrazoles have demonstrated cytotoxic effects on cancer cells.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of pyrazole derivatives against several bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth. -
Anti-inflammatory Studies :
In vitro tests demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines in cell culture models. This suggests a potential pathway for developing anti-inflammatory drugs. -
Molecular Docking Studies :
Recent research utilized molecular docking techniques to predict the binding affinity of this compound against various protein targets associated with disease pathways. The compound showed promising interactions with targets linked to cancer and inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds reveals distinct biological profiles:
| Compound Name | Key Functional Groups | Notable Biological Activity |
|---|---|---|
| This compound | Difluoroethoxy, Methyl, Nitro | Antimicrobial, Anti-inflammatory |
| 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazole | Difluoroethoxy, Methyl | Limited activity reported |
| 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole | Difluoroethoxy, Nitro | Potentially similar but lacks methyl group |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
